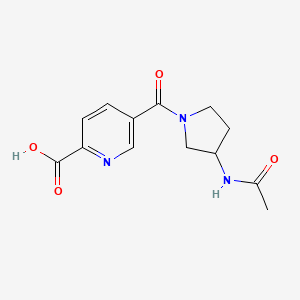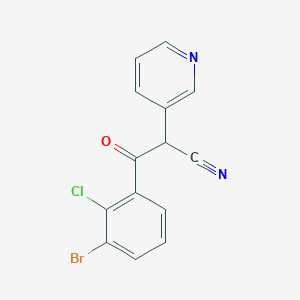![molecular formula C11H14ClN3O B6631251 2-[(3-chloropyridin-4-yl)amino]-N-cyclopropylpropanamide](/img/structure/B6631251.png)
2-[(3-chloropyridin-4-yl)amino]-N-cyclopropylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(3-chloropyridin-4-yl)amino]-N-cyclopropylpropanamide, also known as CP-690,550, is a chemical compound that has been extensively studied for its therapeutic potential. It was first synthesized in 2003 and has since been the subject of numerous scientific studies.
Wirkmechanismus
2-[(3-chloropyridin-4-yl)amino]-N-cyclopropylpropanamide works by inhibiting the activity of a type of enzyme known as Janus kinase (JAK). JAKs play a key role in the signaling pathways that regulate immune cell activation and proliferation. By inhibiting JAK activity, 2-[(3-chloropyridin-4-yl)amino]-N-cyclopropylpropanamide can suppress the immune response, which is beneficial in the treatment of autoimmune diseases and organ transplant rejection.
Biochemical and Physiological Effects:
2-[(3-chloropyridin-4-yl)amino]-N-cyclopropylpropanamide has been shown to reduce the levels of various pro-inflammatory cytokines, including interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha). It also reduces the activation and proliferation of immune cells, such as T cells and B cells. These effects contribute to the immunosuppressive properties of 2-[(3-chloropyridin-4-yl)amino]-N-cyclopropylpropanamide.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 2-[(3-chloropyridin-4-yl)amino]-N-cyclopropylpropanamide is its specificity for JAK inhibition, which reduces the likelihood of off-target effects. However, its immunosuppressive properties may also limit its use in certain experimental settings, as it could interfere with immune cell function and alter experimental outcomes.
Zukünftige Richtungen
1. Investigating the potential use of 2-[(3-chloropyridin-4-yl)amino]-N-cyclopropylpropanamide in the treatment of other autoimmune diseases, such as lupus and inflammatory bowel disease.
2. Studying the long-term safety and efficacy of 2-[(3-chloropyridin-4-yl)amino]-N-cyclopropylpropanamide in clinical trials.
3. Developing new JAK inhibitors with improved pharmacokinetic properties and reduced toxicity.
4. Exploring the use of 2-[(3-chloropyridin-4-yl)amino]-N-cyclopropylpropanamide in combination with other immunosuppressive drugs to achieve greater efficacy while minimizing side effects.
5. Investigating the role of JAK signaling pathways in other physiological processes beyond immune cell regulation, such as cancer cell proliferation and differentiation.
Synthesemethoden
The synthesis of 2-[(3-chloropyridin-4-yl)amino]-N-cyclopropylpropanamide involves a multi-step process that begins with the reaction of 3-chloropyridine-4-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with cyclopropylamine to yield the desired product.
Wissenschaftliche Forschungsanwendungen
2-[(3-chloropyridin-4-yl)amino]-N-cyclopropylpropanamide has been primarily studied for its potential use as an immunosuppressant drug, particularly in the treatment of autoimmune diseases such as rheumatoid arthritis and multiple sclerosis. It has also been investigated for its potential use in the treatment of organ transplant rejection.
Eigenschaften
IUPAC Name |
2-[(3-chloropyridin-4-yl)amino]-N-cyclopropylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN3O/c1-7(11(16)15-8-2-3-8)14-10-4-5-13-6-9(10)12/h4-8H,2-3H2,1H3,(H,13,14)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUVKQHOBCUMQFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1CC1)NC2=C(C=NC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3-chloropyridin-4-yl)amino]-N-cyclopropylpropanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3-chlorophenyl)-(4-hydroxy-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)methanone](/img/structure/B6631172.png)
![N-cyclopentyl-2-(4-hydroxy-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)propanamide](/img/structure/B6631178.png)
![3-[[(4-Fluoro-2-methylbenzoyl)amino]methyl]benzoic acid](/img/structure/B6631188.png)
![4-ethylsulfonyl-N-[(4-methylpiperidin-4-yl)methyl]aniline](/img/structure/B6631206.png)

![N-[1-(3H-benzimidazole-5-carbonyl)pyrrolidin-3-yl]acetamide](/img/structure/B6631219.png)
![N-[1-(3-bromothiophen-2-yl)sulfonylpyrrolidin-3-yl]acetamide](/img/structure/B6631224.png)
![N-[(3-methyl-1-adamantyl)methyl]-1-phenylmethanamine](/img/structure/B6631229.png)

![2-(3-aminophenyl)-N-[2-(2-methoxyethylamino)-2-oxoethyl]acetamide](/img/structure/B6631238.png)

![1-Pyrrolidin-1-yl-2-[[5-(trifluoromethyl)pyridin-2-yl]amino]propan-1-one](/img/structure/B6631263.png)
![N-[(1-aminocyclobutyl)methyl]-5-methylthiophene-2-sulfonamide](/img/structure/B6631271.png)
![1-[(4-Fluoro-2-methylphenyl)methyl]imidazole](/img/structure/B6631284.png)